molecular formula C16H21ClN2O2 B5059303 N-(4-chlorobenzyl)-N'-cycloheptylethanediamide

N-(4-chlorobenzyl)-N'-cycloheptylethanediamide

Cat. No. B5059303
M. Wt: 308.80 g/mol
InChI Key: ZLRPISPTENGTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-cycloheptylethanediamide, also known as CBE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. CBE has been used to study the physiological and biochemical effects of endocannabinoids in various animal models.

Mechanism of Action

N-(4-chlorobenzyl)-N'-cycloheptylethanediamide is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to have analgesic, anxiolytic, and antidepressant effects, as well as effects on food intake and energy metabolism. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is its potency as an FAAH inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have low selectivity for FAAH, which can lead to off-target effects. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has a relatively short half-life in vivo, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for N-(4-chlorobenzyl)-N'-cycloheptylethanediamide research. One area of interest is the development of more selective FAAH inhibitors that can reduce off-target effects. Another area of interest is the investigation of the role of endocannabinoids in the regulation of inflammation and immune function. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have neuroprotective effects in animal models of neurological disorders, which could be an area of future research. Overall, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has shown promise as a tool for investigating the physiological and biochemical effects of endocannabinoids, and further research in this area could lead to new insights into the role of endocannabinoids in health and disease.

Synthesis Methods

N-(4-chlorobenzyl)-N'-cycloheptylethanediamide can be synthesized by reacting 4-chlorobenzylamine with cycloheptylamine in the presence of ethyl chloroformate. The resulting product can be purified by recrystallization from ethanol to obtain a white solid with a melting point of 85-87°C.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been used in various scientific research applications, including studies on pain, anxiety, depression, and addiction. It has been shown to increase levels of endocannabinoids in the brain, which can have analgesic and anxiolytic effects. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been used to investigate the role of endocannabinoids in the regulation of food intake and energy metabolism.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-13-9-7-12(8-10-13)11-18-15(20)16(21)19-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRPISPTENGTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6799870

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.